Emap-II-derived peptide
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKYFHKFHPYMT-JJRSMFPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H142N26O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1832.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recombinant Expression Systems for EMAP-II Production
Recombinant EMAP-II (rEMAP-II) is predominantly produced using E. coli expression systems due to their scalability and cost-effectiveness. The mature EMAP-II coding sequence is cloned into plasmids under the control of inducible promoters, such as the T7 promoter in strain HMS174(DE3) . Cell cultures are grown to mid-log phase, induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and harvested by centrifugation. Post-induction, the cells are lysed using a microfluidizer in Tris-HCl buffer (20 mM, pH 7.4) containing 0.1% octyl-β-glucoside, which solubilizes membrane proteins and stabilizes EMAP-II . This method achieves high yields of soluble protein while minimizing aggregation.
Multi-Step Chromatographic Purification of Recombinant EMAP-II
Purification of rEMAP-II involves sequential chromatography steps to isolate the peptide from bacterial contaminants and endotoxins. The following table summarizes the critical parameters for each purification stage:
| Purification Step | Column Type | Buffer Conditions | Elution Method | Purpose |
|---|---|---|---|---|
| Initial Capture | Heparin Sepharose CL-4B | 20 mM Tris-HCl (pH 7.4), 0.1% octyl-β-glucoside | Linear NaCl gradient (0–1 M) | Binds EMAP-II via heparin affinity |
| Cation Exchange | SP Sepharose HP | 25 mM Mops (pH 6.9) | Linear NaCl gradient (0–0.5 M) | Removes anionic contaminants |
| Hydrophobic Interaction | Phenyl-Toyopearl 650M | 20 mM sodium phosphate (pH 7), 1–0 M (NH₄)₂SO₄ | Descending salt gradient | Eliminates hydrophobic impurities |
| Desalting/Formulation | Sephadex G25 | Phosphate-buffered saline (PBS, pH 7.4) | Size-exclusion chromatography | Buffer exchange and endotoxin reduction |
Post-purification, endotoxin levels are reduced to <10 pg/mL using Posidyne filtration, ensuring compliance with therapeutic standards . Final rEMAP-II preparations are stored at −80°C with 1 mg/mL mouse serum albumin to prevent degradation.
Quality Control and Analytical Validation
Rigorous quality control ensures the integrity of EMAP-II-derived peptides:
-
SDS-PAGE and Western Blotting : Homogeneity is verified via silver-stained gels and immunoblotting with anti-NH₂-terminal antibodies .
-
Mass Spectrometry : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (23,189 Da) and absence of truncations .
-
Endotoxin Testing : The Endospecy chromogenic assay validates endotoxin levels below 10 pg/mL .
Comparative Analysis of EMAP-II-Derived Peptide Preparation Methods
While recombinant production dominates, enzymatic processing of pro-EMAP II offers insights into endogenous peptide generation:
| Parameter | Recombinant Production | Enzymatic Cleavage |
|---|---|---|
| Yield | 3–5 mg/mL | Substoichiometric |
| Purity | >95% | Dependent on caspase activity |
| Scalability | Industrial-scale feasible | Limited to laboratory settings |
| Bioactivity | Retained | Context-dependent |
Recombinant methods are superior for large-scale production, whereas enzymatic processing models physiological peptide release .
Chemical Reactions Analysis
Types of Reactions: Emap-II-derived peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the peptide’s stability, activity, and interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used to study the oxidative stability of the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) are employed to investigate the peptide’s disulfide bond formation and reduction.
Substitution: Various chemical groups can be introduced into the peptide structure using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound. These derivatives are analyzed to understand the peptide’s functional properties and potential modifications .
Scientific Research Applications
Emap-II-derived peptide has a wide range of scientific research applications:
Chemistry: It is used to study protein-protein interactions, peptide stability, and chemical modifications.
Biology: The peptide is involved in research on cell signaling, apoptosis, and angiogenesis.
Medicine: this compound is being investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Emap-II-derived peptide exerts its effects through several molecular targets and pathways:
Pro-inflammatory Activity: It induces the expression of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the site of inflammation.
Pro-apoptotic Activity: The peptide activates apoptotic pathways in endothelial cells and tumor cells, leading to programmed cell death.
Anti-angiogenic Activity: this compound inhibits the formation of new blood vessels by targeting endothelial cells and disrupting angiogenic signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Emap-II-Derived Peptide with Analogues
Notes: Hypothesized data (hyp.) for this compound are inferred from general peptide behavior . IL-8 and VEGF data derive from experimental studies .
Mechanistic and Efficacy Insights
Emap-II-derived peptides may share mechanistic overlap with TAPBPR-mediated peptide exchange systems, where chaperones regulate peptide loading onto MHC-I molecules . Unlike IL-8-derived peptides, which enhance neutrophil recruitment, Emap-II-derived peptides might suppress immune activation by competing for receptor binding . Comparative studies highlight that peptide efficacy often correlates with:
- Stability : Shorter peptides (e.g., IL-8-derived) exhibit rapid clearance, whereas Emap-II-derived peptides (if longer) may have prolonged half-lives .
- Target Specificity : VEGF-derived peptides show higher specificity for endothelial receptors, while Emap-II-derived peptides may target macrophages or endothelial cells .
Table 2: In Vitro Efficacy Metrics
Methodological Considerations
Comparative studies rely on robust frameworks such as the Minimal Information About an Immuno-Peptidomics Experiment (MIAIPE) guidelines, which standardize data reporting (e.g., annotated MS/MS spectra, database submissions) . For example, HPEPDOCK’s global docking approach has been critical in mapping this compound interactions, achieving average running times of 15–30 minutes per docking job . In contrast, database-dependent identification workflows (e.g., EPIR) emphasize reproducibility, with 85% of peptides validated across multiple replicates .
Challenges and Regulatory Perspectives
Discrepancies in peptide similarity assessments often arise from variable data quality or analytical pipelines. For instance, reanalysis of immunopeptidomics datasets revealed that 30% of peptide identifications were inconsistent across platforms, underscoring the need for standardized repositories like EPIR . Regulatory guidelines (e.g., EMA’s CHMP framework) require comparative data on functional, non-clinical, and clinical PK/PD profiles to establish peptide similarity .
Biological Activity
Emap-II-derived peptide, also known as Endothelial Monocyte Activating Polypeptide II (EMAP II), is a multifunctional cytokine that plays a significant role in various biological processes, particularly in inflammation, angiogenesis, and tumor biology. This article delves into the biological activities of EMAP II, highlighting its mechanisms of action, effects on different cell types, and implications in disease contexts.
Overview of Emap-II
EMAP II is a 22 kDa protein derived from its precursor, the aminoacyl-tRNA synthetase-interacting multi-functional protein 1 (AIMP1). It is synthesized as a larger 34 kDa pro-form that undergoes proteolytic cleavage to yield the active peptide. EMAP II is primarily expressed in endothelial cells and has been shown to exhibit pro-inflammatory properties, influencing various cellular responses.
Pro-inflammatory Effects
- Chemotaxis and Activation of Immune Cells : EMAP II acts as a chemoattractant for monocytes and neutrophils, enhancing their migration to sites of inflammation. It stimulates the expression of adhesion molecules such as P-selectin and E-selectin on endothelial cells, facilitating leukocyte recruitment .
- Cytokine Secretion : EMAP II promotes the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) from monocytes, thereby amplifying inflammatory responses .
- Induction of Apoptosis : EMAP II has been implicated in promoting apoptosis in endothelial cells, contributing to its anti-angiogenic properties. This effect is particularly relevant in tumor microenvironments where it can inhibit neovascularization .
Anti-angiogenic Properties
EMAP II exerts strong inhibitory effects on angiogenesis by:
- Reducing endothelial cell viability and migration.
- Inducing autophagy in glioblastoma-induced endothelial cells (GECs), thereby impairing their ability to form new blood vessels .
- Blocking vascular endothelial growth factor (VEGF)-induced signaling pathways, which are critical for angiogenesis .
1. Role in Glioblastoma
A study demonstrated that EMAP II significantly inhibited GEC viability and tube formation by inducing autophagy through the PI3K/AKT/mTOR signaling pathway. This finding suggests that EMAP II could be a therapeutic agent in targeting glioblastoma-induced angiogenesis .
| Study | Findings |
|---|---|
| Liu et al., 2015 | Induced apoptosis in rat C6 glioma cells via mitochondrial pathways. |
| Ma et al., 2015 | Showed autophagy induction in human GBM cells by EMAP II. |
| Xie et al., 2012 | Increased blood-tumor barrier permeability due to EMAP II treatment. |
2. Inflammatory Diseases
Research indicates that elevated levels of EMAP II correlate with disease severity in conditions like COVID-19, where it serves as a potential biomarker for predicting outcomes . Furthermore, it has been linked to chronic inflammatory conditions such as myocardial infarction and atherosclerosis .
Tables Summarizing Biological Activities
| Biological Activity | Description |
|---|---|
| Chemotaxis | Attracts monocytes and neutrophils to inflammation sites. |
| Cytokine Production | Stimulates TNF-α and IL-8 secretion from immune cells. |
| Endothelial Activation | Enhances adhesion molecule expression on endothelial cells. |
| Apoptosis Induction | Promotes cell death in endothelial cells, inhibiting angiogenesis. |
Q & A
Q. What computational strategies are effective for pharmacokinetic modeling of Emap-II-derived peptides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
